molecular formula C14H15N3O2 B1455481 N-Methyl-4-(4-(methylamino)phenoxy)picolinamide CAS No. 943314-89-4

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Cat. No. B1455481
M. Wt: 257.29 g/mol
InChI Key: WGYCXLGTZGOZTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated in vitro for their cytotoxic activity against A549, H460, and HT29 cell lines . The synthesis involved hybridizing the N-methyl-4-phenoxypicolinamide motif with either 5-aryl-1,3,4-thiadiazol-2-ylamino or 4-arylthiazol-2-ylamino groups .


Molecular Structure Analysis

The molecular structure of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide consists of a picolinamide core with a methylamino group and a phenoxy group attached . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide has a molecular weight of 257.29 g/mol. Other physical and chemical properties like boiling point, melting point, and density are not specified in the available literature .

Scientific Research Applications

  • CO2 Hydrogenation Catalysts :

    • Researchers found that a CO2 hydrogenation catalyst with a 4-hydroxy-N-methylpicolinamidate ligand showed excellent activity even under ambient conditions in basic water. This catalyst produced a high concentration of formate, indicating its potential in CO2 conversion processes (Kanega et al., 2017).
  • Antitumor Drug Synthesis :

    • The compound 4-chloro-N-methylpicolinamide was identified as a key intermediate in the synthesis of the antitumor drug Sorafenib. This showcases the compound's role in the development of crucial pharmaceuticals (Yao Jian-wen, 2012).
  • PET Radioligands for Brain Disorders :

    • A study synthesized N-(methylthiophenyl)picolinamide derivatives for potential use as PET radioligands for metabotropic glutamate receptor subtype 4, which could be beneficial in treating brain disorders like Parkinson's disease (Kil et al., 2016).
  • Organometallic Complexes and Catalytic Applications :

    • Research on N-(aryl)picolinamides interacting with platinum metals led to the synthesis of organometallic complexes with potential catalytic applications (Paul & Bhattacharya, 2012).
  • Synthesis of Biologically Active Compounds :

    • The compound 4-(4-aminophenoxy)-N-propylpicolinamide, a derivative of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, is an important intermediate for synthesizing biologically active compounds, highlighting its significance in drug development (Xiong et al., 2018).
  • Catalysis and Bond Activation :

    • Studies have explored the use of picolinamide in catalyzing chemical reactions and bond activations, which are fundamental processes in chemical synthesis (Cheng et al., 2014).

Safety And Hazards

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

N-methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-15-10-3-5-11(6-4-10)19-12-7-8-17-13(9-12)14(18)16-2/h3-9,15H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYCXLGTZGOZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716816
Record name N-Methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

CAS RN

943314-89-4
Record name N-Methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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